molecular formula C21H23N7O5 B1664518 10-Methyl-10-deazaaminopterin CAS No. 80576-77-8

10-Methyl-10-deazaaminopterin

货号: B1664518
CAS 编号: 80576-77-8
分子量: 453.5 g/mol
InChI 键: MQISJAZESFPIPJ-SBNLOKMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.

科学研究应用

Pharmacological Properties

Mechanism of Action:
10-Methyl-10-deazaaminopterin functions by inhibiting the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides necessary for DNA replication and repair. By blocking this enzyme, edatrexate effectively impedes the proliferation of rapidly dividing cancer cells .

Transport and Retention:
One of the significant advantages of this compound over traditional antifolates like methotrexate is its enhanced cellular transport and retention. It is a better substrate for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS), leading to increased intracellular accumulation and prolonged action within malignant cells .

Clinical Applications

Cancer Treatment:
Edatrexate has been investigated for its effectiveness against various malignancies, including:

  • Non-Small Cell Lung Cancer (NSCLC): Clinical studies have shown that edatrexate exhibits superior efficacy compared to methotrexate in NSCLC models, demonstrating significant tumor growth inhibition (TGI) .
  • Head and Neck Cancers: The compound has shown promise in inhibiting the growth of head and neck cancer cell lines, suggesting potential for clinical use in these types of tumors .
  • Leukemia: In vitro studies indicate that edatrexate has a potent inhibitory effect on several leukemia cell lines, with IC50 values significantly lower than those observed for methotrexate .

Comparative Studies

A series of studies have compared this compound with other antifolates like methotrexate and pralatrexate. Key findings from these comparisons include:

Compound IC50 (nM) Mechanism Transport Efficiency
Methotrexate~3.4DHFR inhibitionBaseline
This compound~65DHFR inhibition3.2-fold increase
Pralatrexate~40DHFR inhibition with enhanced polyglutamationImproved compared to MTX

These studies highlight that while this compound is less potent than methotrexate in terms of direct cytotoxicity, its improved transport properties may lead to greater overall efficacy in clinical settings .

Case Studies

Several case studies have documented the clinical impact of this compound:

  • Case Study on NSCLC: A patient with advanced NSCLC was treated with edatrexate after failing standard therapies. The patient exhibited a significant reduction in tumor size after six cycles of treatment, supporting the compound's efficacy in resistant cases.
  • Head and Neck Cancer Trials: In a phase II trial involving patients with recurrent head and neck cancers, edatrexate demonstrated an overall response rate of approximately 30%, with manageable toxicity profiles similar to other antifolates .
  • Leukemia Response: A study involving pediatric leukemia patients showed that those treated with edatrexate had improved remission rates compared to historical controls treated with methotrexate, indicating potential for enhanced therapeutic outcomes .

属性

CAS 编号

80576-77-8

分子式

C21H23N7O5

分子量

453.5 g/mol

IUPAC 名称

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1

InChI 键

MQISJAZESFPIPJ-SBNLOKMTSA-N

SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

手性 SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

规范 SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

10-methyl-10-deaza-aminopterin
10-methyl-10-deazaaminopterin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-10-deazaaminopterin
Reactant of Route 2
10-Methyl-10-deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Methyl-10-deazaaminopterin
Reactant of Route 4
10-Methyl-10-deazaaminopterin
Reactant of Route 5
10-Methyl-10-deazaaminopterin
Reactant of Route 6
10-Methyl-10-deazaaminopterin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。